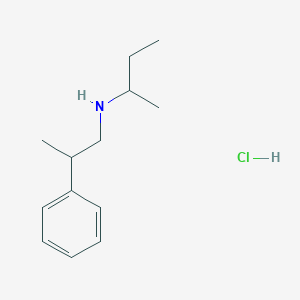

(Butan-2-yl)(2-phenylpropyl)amine hydrochloride

Vue d'ensemble

Description

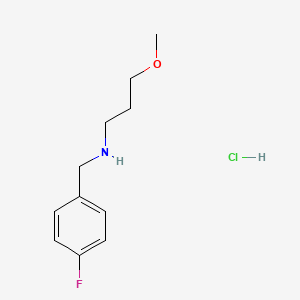

“(Butan-2-yl)(2-phenylpropyl)amine hydrochloride” is a chemical compound with the molecular formula C13H22ClN . It is a derivative of amines, which are organic compounds containing a primary aliphatic amine group .

Synthesis Analysis

The synthesis of such amines can be achieved through various methods. One such method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H22ClN . The compound has a molecular weight of 227.78 . The structure includes a butan-2-yl group, a 2-phenylpropyl group, and an amine group .Chemical Reactions Analysis

Amines, including “this compound”, are known to be good nucleophiles due to the lone pair of electrons on the nitrogen atom. They can react with electrophiles in several polar reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C13H22ClN and molecular weight 227.78 . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Structural Properties

- Synthesis and Spectroscopic Analysis : The reaction of chloral with substituted anilines, leading to the formation of novel substituted compounds, showcases a synthetic route that might be relevant to the synthesis or structural analysis of compounds similar to "(Butan-2-yl)(2-phenylpropyl)amine hydrochloride." Such processes underscore the importance of understanding the molecular structure and properties for further applications in material science or pharmaceuticals (Issac & Tierney, 1996).

Applications in Material Science and Environmental Science

Chitosan for Contaminant Removal : Research on chitosan and its derivatives, which possess primary amino groups, could provide insights into the potential use of amine-functionalized compounds for environmental applications. Chitosan has been explored for the chelation of metal ions, indicating that similar amine compounds might be useful in environmental remediation and purification technologies (Guibal et al., 2006).

Bio-inspired Adhesive Materials : The development of adhesive materials inspired by natural processes, such as those demonstrated by mussels, highlights the potential of amine-functionalized polymers in biomedical applications. The conjugation of catechol onto chitosan to enhance solubility and adhesive properties suggests that similar chemical modifications to "this compound" could have significant implications for the creation of novel bioadhesive materials (Ryu, Hong, & Lee, 2015).

Metal Ion Sorption : The interaction of metal ions with chitosan-based sorbents, facilitated by amine groups, presents an avenue for the use of amine compounds in the decontamination of effluents and recovery of valuable metals. This indicates potential applications for "this compound" in water treatment and environmental cleanup efforts (Guibal, 2004).

Safety and Hazards

While specific safety and hazard information for “(Butan-2-yl)(2-phenylpropyl)amine hydrochloride” was not found, it’s important to note that amines can be hazardous. They can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness . Proper safety measures should be taken when handling amines, including wearing protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

N-(2-phenylpropyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-4-12(3)14-10-11(2)13-8-6-5-7-9-13;/h5-9,11-12,14H,4,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZAOXJCVURFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC(C)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B3086163.png)

![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)

![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)

amine hydrochloride](/img/structure/B3086172.png)

![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)

![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)

![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086228.png)